N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-(3-methoxyphenyl)-N-methylethanamine
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Overview
Description
N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-(3-methoxyphenyl)-N-methylethanamine is a complex organic compound with a unique structure that includes an imidazole ring, a cyclohexylmethyl group, a methoxyphenyl group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-(3-methoxyphenyl)-N-methylethanamine involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include sodium nitrite, potassium iodide, and various organic solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-(3-methoxyphenyl)-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-(3-methoxyphenyl)-N-methylethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-(3-methoxyphenyl)-N-methylethanamine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The cyclohexylmethyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share similar biological activities and structural features.
Benzimidazole Derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer properties
Uniqueness
N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-(3-methoxyphenyl)-N-methylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-1-(3-methoxyphenyl)-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3S/c1-17(19-11-8-12-21(13-19)28-3)24(2)16-20-14-23-22(29(4,26)27)25(20)15-18-9-6-5-7-10-18/h8,11-14,17-18H,5-7,9-10,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRYUVIPMNJRMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N(C)CC2=CN=C(N2CC3CCCCC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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